1-(Chloroacetyl)aziridine
Overview
Description
1-(Chloroacetyl)aziridine is a useful research compound. Its molecular formula is C4H6ClNO and its molecular weight is 119.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1-(Chloroacetyl)aziridine, as an aziridine-containing compound, primarily targets the DNA of cells . Aziridines are known for their high reactivity due to the inherent strain in their three-membered ring structure . This makes them effective in interacting with biological targets, particularly nucleic acids .
Mode of Action
The mode of action of this compound involves its interaction with DNA. The aziridine ring in the compound is highly reactive and can open up to interact with DNA . This interaction can disrupt the normal functioning of the DNA, leading to changes in the cell .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA synthesis and function . The interaction of this compound with DNA can disrupt these pathways, leading to downstream effects such as inhibition of cell division and growth .
Result of Action
The result of the action of this compound at the molecular and cellular level is the disruption of normal cell function. By interacting with DNA, this compound can inhibit DNA synthesis and disrupt cell division and growth .
Biochemical Analysis
Biochemical Properties
1-(Chloroacetyl)aziridine plays a significant role in various biochemical reactions, primarily due to its highly strained aziridine ring, which makes it reactive towards nucleophiles. This reactivity allows it to interact with a range of biomolecules, including enzymes, proteins, and nucleic acids. For instance, this compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or modification. It has been observed to interact with enzymes involved in DNA repair and replication, potentially inhibiting their activity and affecting cellular processes .
Cellular Effects
The effects of this compound on cells are profound and varied. It can induce cytotoxicity in various cell types, including cancer cells, by interfering with DNA replication and repair mechanisms. This interference can lead to cell cycle arrest and apoptosis. Additionally, this compound has been shown to affect cell signaling pathways, altering gene expression and cellular metabolism. For example, it can activate stress response pathways, leading to changes in the expression of genes involved in cell survival and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the alkylation of nucleophilic sites on biomolecules, such as the amino groups of proteins and the nitrogenous bases of nucleic acids. This alkylation can result in the formation of covalent adducts, leading to enzyme inhibition or activation, and changes in gene expression. Additionally, this compound can induce the formation of DNA cross-links, which interfere with DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its cytotoxic effects. Prolonged exposure to the compound can result in sustained DNA damage and long-term alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant cytotoxicity and adverse effects. Threshold effects have been observed, where a certain dosage level is required to induce noticeable biological effects. High doses of this compound can result in severe toxicity, including organ damage and systemic toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of enzymes involved in detoxification pathways, altering the cellular response to oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, this compound may be targeted to the nucleus by nuclear localization signals, allowing it to interact with nuclear biomolecules and exert its effects on DNA replication and repair .
Biological Activity
1-(Chloroacetyl)aziridine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound, with the molecular formula C₄H₅ClN, features a three-membered aziridine ring substituted with a chloroacetyl group. This structure imparts distinctive reactivity, making it a valuable intermediate in organic synthesis and a candidate for biological activity studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Its aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids. This mechanism is crucial for its potential applications in drug development.
Key Mechanisms:
- Covalent Bond Formation: The chloroacetyl group can react with amino groups in proteins, potentially modifying their function.
- Enzyme Inhibition: By forming adducts with enzymes, this compound may inhibit their activity, impacting metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential use as an antibacterial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings highlight the compound's potential in developing new antibiotics.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines by activating caspase pathways.
Case Study:
In a study involving human breast cancer (MCF-7) cells, treatment with this compound resulted in:
- Cell Viability Reduction: A significant decrease in cell viability was observed at concentrations above 10 µM.
- Apoptotic Induction: Flow cytometry analysis indicated increased early and late apoptotic cells after treatment.
Cytotoxicity Studies
While exploring the cytotoxic effects of this compound, researchers found that it exhibits selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Cell Type | IC50 (µM) |
---|---|
MCF-7 (Cancer Cell) | 15 |
MCF-10A (Normal Cell) | >100 |
Properties
IUPAC Name |
1-(aziridin-1-yl)-2-chloroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO/c5-3-4(7)6-1-2-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISWBIYMXVTBLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.